Cas no 1344953-25-8 ((1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol)

(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol
- Benzenemethanol, 5-chloro-2-fluoro-α-methyl-, (αS)-
- (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
-
- インチ: 1S/C8H8ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1
- InChIKey: JVLFRWYYFHKPPT-YFKPBYRVSA-N
- ほほえんだ: [C@H](C1C=C(Cl)C=CC=1F)(O)C
計算された属性
- せいみつぶんしりょう: 174.0247707g/mol
- どういたいしつりょう: 174.0247707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 20.2Ų
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00977846-1g |
(1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol |
1344953-25-8 | 95% | 1g |
¥3913.0 | 2023-04-03 | |
Enamine | EN300-121240-0.1g |
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol |
1344953-25-8 | 95% | 0.1g |
$301.0 | 2023-07-06 | |
TRC | C373760-50mg |
(1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol |
1344953-25-8 | 50mg |
$ 210.00 | 2022-04-01 | ||
TRC | C373760-10mg |
(1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol |
1344953-25-8 | 10mg |
$ 50.00 | 2022-04-01 | ||
Enamine | EN300-121240-0.05g |
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol |
1344953-25-8 | 95% | 0.05g |
$202.0 | 2023-07-06 | |
Enamine | EN300-121240-0.5g |
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol |
1344953-25-8 | 95% | 0.5g |
$679.0 | 2023-07-06 | |
Chemenu | CM407028-250mg |
(1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol |
1344953-25-8 | 95%+ | 250mg |
$379 | 2023-03-27 | |
1PlusChem | 1P01A3U4-50mg |
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol |
1344953-25-8 | 95% | 50mg |
$297.00 | 2025-03-04 | |
1PlusChem | 1P01A3U4-100mg |
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol |
1344953-25-8 | 95% | 100mg |
$428.00 | 2025-03-04 | |
1PlusChem | 1P01A3U4-2.5g |
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol |
1344953-25-8 | 95% | 2.5g |
$2166.00 | 2025-03-04 |
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol 関連文献
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-olに関する追加情報
Comprehensive Overview of (1S)-1-(5-Chloro-2-Fluorophenyl)Ethan-1-Ol (CAS No. 1344953-25-8)
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a chiral organic compound with the CAS number 1344953-25-8. This compound belongs to the family of fluorinated and chlorinated aromatic alcohols, which are of significant interest in pharmaceutical and agrochemical research. The (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol structure features a stereocenter at the first carbon of the ethanol moiety, making it a valuable intermediate in asymmetric synthesis.
The CAS 1344953-25-8 compound is widely studied due to its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for more complex molecules, especially those targeting neurological and inflammatory diseases. The presence of both chloro and fluoro substituents on the aromatic ring enhances its electronic properties, making it useful for designing bioactive compounds with improved pharmacokinetic profiles.
Recent trends in organic chemistry highlight the growing demand for chiral intermediates like (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. The pharmaceutical industry increasingly relies on such compounds to develop enantiomerically pure drugs, which often exhibit superior efficacy and safety profiles compared to their racemic counterparts. This aligns with current FDA guidelines that emphasize the importance of chirality in drug development.
From a synthetic chemistry perspective, CAS 1344953-25-8 serves as a versatile precursor. Its hydroxyl group can be readily converted into various functional groups, while the aromatic ring provides a stable platform for further modifications. Many researchers are investigating its use in cross-coupling reactions, which are fundamental to modern medicinal chemistry. The compound's stability under various reaction conditions makes it particularly attractive for multi-step syntheses.
The environmental fate of fluorinated compounds like (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol has become a hot topic in green chemistry research. Scientists are developing more sustainable methods for their synthesis and degradation, addressing concerns about persistent organic pollutants. This aligns with the UN Sustainable Development Goals and the growing emphasis on green chemistry principles in industrial applications.
Analytical characterization of CAS 1344953-25-8 typically involves advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. These methods are crucial for ensuring the compound's purity and enantiomeric excess, which are critical parameters for its applications in pharmaceutical research. The development of robust analytical methods for such chiral compounds remains an active area of research in analytical chemistry.
In the context of drug discovery, (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol has shown promise as a precursor for potential CNS-active compounds. The fluorinated aromatic system is known to enhance blood-brain barrier penetration, a desirable property for neurological therapeutics. Current research explores its incorporation into novel scaffolds targeting neurodegenerative disorders and chronic pain management, areas of significant unmet medical need.
The commercial availability of CAS 1344953-25-8 from specialty chemical suppliers has facilitated its adoption in various research programs. However, challenges remain in scaling up its production while maintaining high enantiomeric purity. Recent advances in asymmetric catalysis and biocatalysis offer potential solutions to these challenges, making the compound more accessible for industrial applications.
From a regulatory perspective, (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol falls under the category of research chemicals when used in laboratory settings. Proper handling procedures should be followed, including the use of appropriate personal protective equipment and adherence to institutional safety protocols. Researchers should consult SDS documentation for specific handling instructions.
The future outlook for CAS 1344953-25-8 appears promising, with potential applications expanding beyond pharmaceuticals into materials science and specialty chemicals. As synthetic methodologies continue to advance, we can expect to see more efficient routes to this valuable chiral building block, further cementing its position as an important tool in modern chemical research and development.
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